molecular formula C13H13BO3 B13980980 (2-Methoxy-5-phenylphenyl)boronic acid

(2-Methoxy-5-phenylphenyl)boronic acid

Cat. No.: B13980980
M. Wt: 228.05 g/mol
InChI Key: XMLWFNOAIKVBHS-UHFFFAOYSA-N
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Description

(2-Methoxy-5-phenylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a methoxy group at the ortho position and a phenyl substituent at the para position relative to the boronic acid moiety. Boronic acids are widely employed in medicinal chemistry, materials science, and catalysis due to their reversible diol-binding properties and tunable Lewis acidity .

Properties

Molecular Formula

C13H13BO3

Molecular Weight

228.05 g/mol

IUPAC Name

(2-methoxy-5-phenylphenyl)boronic acid

InChI

InChI=1S/C13H13BO3/c1-17-13-8-7-11(9-12(13)14(15)16)10-5-3-2-4-6-10/h2-9,15-16H,1H3

InChI Key

XMLWFNOAIKVBHS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2=CC=CC=C2)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-phenylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-5-phenylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-5-phenylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium acetate, sodium carbonate

    Solvents: DMF, toluene, ethanol

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds

    Oxidation: Phenols

    Esterification: Boronic esters

Comparison with Similar Compounds

Table 1: Comparative pKa and Binding Constants

Compound pKa Glucose Association Constant (M⁻¹) Reference
4-MCPBA ~9.2 0.5–1.0
Phenylboronic acid ~8.8 0.3–0.7
Diphenylborinic acid N/A 10–100 (vs. boronic acids)

Note: Borinic acids (R1R2B(OH)) show higher diol-binding affinity than boronic acids, attributed to reduced steric hindrance and optimized geometry .

Pharmacological Activity

Antiproliferative Effects

  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrate sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells) .
  • Boronic acid-containing proteasome inhibitors (e.g., Bortezomib analogs) exhibit selective antagonism by EGCG, highlighting moiety-specific interactions .

Enzyme Inhibition

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .

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